(3-Oxoheptyl)phosphonic acid chemical properties
(3-Oxoheptyl)phosphonic acid chemical properties
(3-Oxoheptyl)phosphonic Acid: A Technical Guide to Synthesis, Properties, and Applications
Executive Summary
(3-Oxoheptyl)phosphonic acid (CAS: 2167290-46-0) is a functionalized organophosphorus compound characterized by a seven-carbon chain containing a ketone at the
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and applications in drug discovery and materials science.
Part 1: Chemical Identity & Physicochemical Properties[1]
The dual functionality of (3-oxoheptyl)phosphonic acid—combining a reactive carbonyl with a diprotic phosphonate—defines its reactivity. It exists in equilibrium between its free acid form and potential cyclic hemiacetal tautomers in solution, although the open-chain form predominates in aqueous media.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | (3-Oxoheptyl)phosphonic acid | |
| CAS Number | 2167290-46-0 | |
| Molecular Formula | ||
| Molecular Weight | 194.17 g/mol | |
| SMILES | CCCCC(=O)CCP(=O)(O)O | |
| Appearance | Viscous colorless oil or low-melting white solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Toluene | Amphiphilic character |
| Acidity ( | Typical for alkylphosphonic acids | |
| Stability | Stable at ambient temp; sensitive to strong oxidizers | C-P bond is hydrolytically stable |
Part 2: Synthesis & Production Methodologies
The synthesis of
Method A: Michael Addition (Scalable Protocol)
This protocol utilizes the conjugate addition of a dialkyl phosphite to hept-1-en-3-one (butyl vinyl ketone), followed by acid-mediated hydrolysis.
Reagents:
-
Hept-1-en-3-one (1.0 equiv)[1]
-
Dimethyl phosphite (1.2 equiv)
-
Sodium methoxide (0.1 equiv, catalyst)
-
Concentrated HCl (37%)
Step-by-Step Protocol:
-
Michael Addition:
-
In a flame-dried round-bottom flask under Argon, dissolve dimethyl phosphite (1.2 equiv) in anhydrous methanol.
-
Cool to 0°C and add sodium methoxide (0.1 equiv) dropwise. Stir for 15 minutes to generate the sodium phosphite species.
-
Add hept-1-en-3-one (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5°C to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of dimethyl (3-oxoheptyl)phosphonate).
-
-
Hydrolysis (McKenna Method Alternative):
-
Note: Acid hydrolysis is cheaper, but silyl dealkylation is milder.
-
Dissolve the intermediate ester in dry dichloromethane (DCM).
-
Add bromotrimethylsilane (TMSBr, 4.0 equiv) dropwise at 0°C.
-
Stir overnight at room temperature.
-
Quench with excess methanol and stir for 1 hour to cleave silyl esters.
-
Concentrate in vacuo to yield the crude acid.
-
-
Purification:
-
The crude oil is purified via recrystallization from acetone/hexane or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Method B: Photochemical Carbonylation (Emerging)
Recent advances utilize the photochemical radical carbonylation of alkenes with CO and phosphonates. While less scalable, this method allows for modular assembly from simple alkanes and vinyl phosphonates.
Part 3: Mechanistic Visualization
The following diagram illustrates the Michael addition pathway, highlighting the nucleophilic attack of the phosphite anion on the
Caption: Mechanistic pathway for the synthesis of (3-oxoheptyl)phosphonic acid via base-catalyzed Michael addition.
Part 4: Spectroscopic Characterization
Researchers should validate the identity of (3-oxoheptyl)phosphonic acid using the following predicted spectroscopic markers.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Shift ( | Multiplicity | Assignment |
| 28.5 | Singlet | Phosphonate Phosphorus | |
| 0.91 | Triplet ( | Terminal Methyl ( | |
| 1.30 - 1.55 | Multiplet | Chain Methylenes ( | |
| 1.85 | Multiplet | ||
| 2.42 | Triplet | ||
| 2.75 | Multiplet |
Mass Spectrometry (ESI-MS)
-
Positive Mode (
) : 195.07 Da[2] -
Negative Mode (
) : 193.06 Da[2] -
Fragmentation : Loss of water (
) and phosphoric acid characteristic fragments ( 63, 79).
Part 5: Applications & Biological Relevance
Metabolic Mimicry & Enzyme Inhibition
(3-Oxoheptyl)phosphonic acid acts as a non-hydrolyzable mimic of sugar phosphates and fatty acyl phosphates . The C-P bond resists phosphatase cleavage, allowing the molecule to inhibit enzymes that process phosphorylated intermediates in lipid metabolism. The ketone group at the
Synthetic Intermediate for Aminophosphonates
This compound is a precursor for (3-aminoheptyl)phosphonic acid derivatives via reductive amination. These analogs are potent antagonists of GABA receptors and are investigated for neuropathic pain management.
Metal Chelation & Surface Modification
The phosphonic acid headgroup binds strongly to metal oxides (Ti, Al, Fe). The hydrophobic heptyl tail with the internal ketone allows for the formation of self-assembled monolayers (SAMs) on medical implants, where the ketone can serve as a conjugation handle for further bio-functionalization (e.g., attaching peptides via oxime ligation).
References
-
PubChem. (2025).[2][3] (3-Oxoheptyl)phosphonic acid (Compound).[4][2][5][6] National Library of Medicine. [Link]
-
Raymenants, F. (2024).[6] Taming gases in flow: Valorization of abundant gaseous feedstocks through photochemical activation. University of Amsterdam.[6] [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - (3-oxoheptyl)phosphonic acid (C7H15O4P) [pubchemlite.lcsb.uni.lu]
- 3. (3H)Phosphoric acid | H3O4P | CID 3084191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:1501639-32-2 | [1-(3,5-Dimethoxyphenyl)ethyl](methyl)amine | Chemsrc [chemsrc.com]
- 5. Phosphonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. pure.uva.nl [pure.uva.nl]
